1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C10H20N2. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it an interesting subject for various scientific studies and applications .
Preparation Methods
The synthesis of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 4’,5’-dihydro-1H,3’H-2,2’-bipyrrole with propargyl bromide, followed by an intramolecular cyclization catalyzed by palladium on carbon at high temperatures, can yield the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yields, and safer reaction conditions.
Chemical Reactions Analysis
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms on the pyrrole or pyrazine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
- 3-Methyloctahydropyrrolo[1,2-a]pyrazine
- 3-Ethyloctahydropyrrolo[1,2-a]pyrazine
- 3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
- 3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
These compounds share a similar core structure but differ in the substituents attached to the pyrrole or pyrazine rings. The uniqueness of this compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZQTWRQAEMKFVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCN2CCN1 |
Origin of Product |
United States |
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